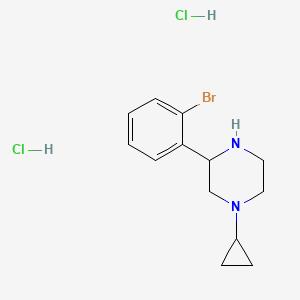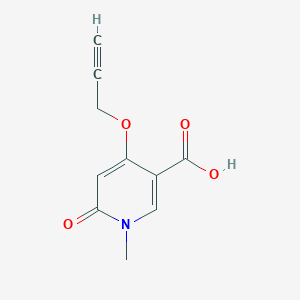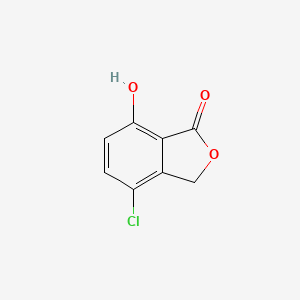
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one
Overview
Description
“4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one” is a chemical compound with the CAS Number: 98557-01-8 . It has a molecular weight of 184.58 . The IUPAC name for this compound is 4-chloro-7-hydroxyisobenzofuran-1 (3H)-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClO3/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,10H,3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 158-159 .Scientific Research Applications
β-Amyloid Aggregation Inhibition
The compound 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one is used in the synthesis of derivatives with potential medical applications, such as β-amyloid aggregation inhibition. A study details the synthesis of a derivative, 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, demonstrating potent inhibition of β-amyloid aggregation (Choi et al., 2003).
Antilipidemic Agent Synthesis
Another application is in synthesizing novel antilipidemic agents. For instance, the synthesis of 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, related structurally to clofibrate, is explored for its antilipidemic activity (Witiak et al., 1975).
Dielectric and Thermal Properties in Polymers
The compound also finds use in the field of material science, particularly in studying the dielectric and thermal properties of polymers. A study involving the synthesis of a methacrylate polymer bearing a chalcone side group highlights these properties (Çelik & Coskun, 2018).
Synthesis of Aflatoxin B1 Analogs
It plays a role in the synthesis of complex organic compounds, such as in the study of interconversion between various benzofuran moieties and their application in synthesizing aflatoxin B1 analogs (Bujons, Sánchez-Baeza, & Messeguer, 1994).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have focused on the synthesis of various derivatives and their potential as antimicrobial agents (Kumar et al., 2022).
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including “4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one”, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit significant biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
properties
IUPAC Name |
4-chloro-7-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMMKHAIQYSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)O1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



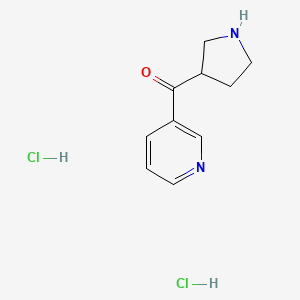
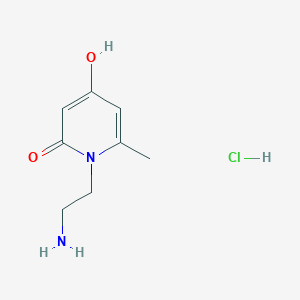
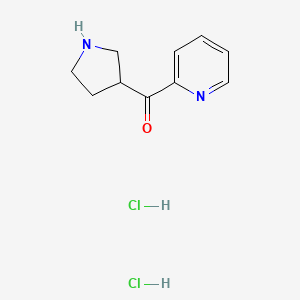


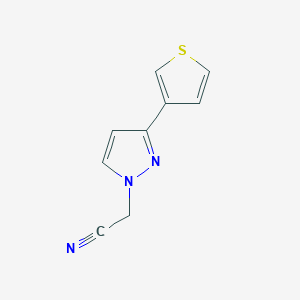

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
